![molecular formula C8H7F5O2 B2477825 3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2413885-06-8](/img/structure/B2477825.png)

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

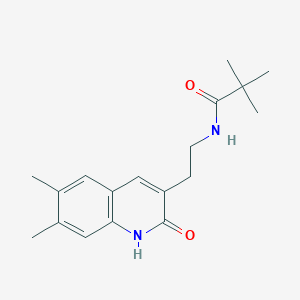

“3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid” is a chemical compound with the CAS Number: 2413885-06-8 . It has a molecular weight of 230.13 . The compound is stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The IUPAC name of the compound is 3-(perfluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid . The InChI code is 1S/C8H7F5O2/c9-7(10,8(11,12)13)6-1-5(2-6,3-6)4(14)15/h1-3H2,(H,14,15) .Physical And Chemical Properties Analysis

The compound is a powder and is stored at a temperature of 4 degrees Celsius . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the retrieved data.Scientific Research Applications

Acidities and Substituent Effects

- Substituent Effects on Acidity : The acidities of various substituted bicyclo[1.1.1]pentane-1-carboxylic acids, including those with fluorine substituents, have been studied. This research provides insights into the influence of different substituents on the acidity levels of these compounds (Wiberg, 2002).

Synthetic Applications

- Homolytic Aromatic Alkylation for Synthesis : A practical, metal-free protocol for synthesizing derivatives of bicyclo[1.1.1]pentane-1-carboxylic acid, including those with pyrazinyl substituents, has been reported. This contributes to expanding the utilities in medicinal chemistry (Thirumoorthi & Adsool, 2016).

- Aminoalkylation of [1.1.1]Propellane : A method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane, which is relevant for creating bicyclo[1.1.1]pentane-based compounds with various functional groups (Hughes et al., 2019).

Chemical Structure and Properties

- C–H Functionalization : Research on the enantioselective C–H functionalization of bicyclo[1.1.1]pentanes opens doors to creating chiral substituted derivatives of these compounds, enhancing their applicability in pharmaceutical research (Garlets et al., 2020).

- Polyhalogenation and Acidity Studies : Studies on the selective radical chlorination of bicyclo[1.1.1]pentane derivatives provide insights into the acidity constants and strain energies, crucial for understanding the chemical behavior of these compounds (Le et al., 2021).

Safety And Hazards

properties

IUPAC Name |

3-(1,1,2,2,2-pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F5O2/c9-7(10,8(11,12)13)6-1-5(2-6,3-6)4(14)15/h1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWWHFJZSOZYDKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CC1(C2)C(C(F)(F)F)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid](/img/structure/B2477743.png)

![2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2477744.png)

![2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2477745.png)

![3'-(3-Chloro-4-methylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2477746.png)

![3-Oxo-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylic acid 7-tert-butyl 2-methyl ester](/img/structure/B2477752.png)

![1-(3-Chlorophenyl)-3-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)urea](/img/structure/B2477756.png)

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-4-nitrobenzamide](/img/structure/B2477758.png)